N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine
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Overview
Description
N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazole ring fused to a triazine ring, and a sulfanyl group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Triazine Ring: The triazine ring is formed by reacting the triazole intermediate with cyanuric chloride under basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazolotriazine intermediate with a thiol derivative, such as 4-methylphenylmethanethiol, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazolotriazines.
Scientific Research Applications
N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and triazine rings facilitate binding to these targets, leading to inhibition or modulation of their activity. This interaction can result in antimicrobial, anticancer, or antiviral effects, depending on the specific biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer properties.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3]benzoxazole: Used in medicinal chemistry for its therapeutic potential.
Uniqueness
N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine is unique due to its specific structural features, such as the presence of both triazole and triazine rings, and the sulfanyl group attached to a methylphenyl moiety
Properties
IUPAC Name |
5-N,7-N-diethyl-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7S/c1-4-17-13-19-14(18-5-2)23-15(20-13)21-22-16(23)24-10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDJMCZTIPDUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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